1-[2-(Bromomethyl)-1,3-dioxolan-2-yl]methanaminehydrobromide is a chemical compound with the molecular formula CHBrNO. This compound is notable for its unique structure, which includes a bromomethyl group attached to a dioxolane ring. Such features contribute to its distinctive chemical properties and potential applications in various scientific fields, including medicinal chemistry and organic synthesis.
This compound can be synthesized from commercially available precursors, specifically 2-bromomethyl-1,3-dioxolane and methanamine. The synthesis typically occurs in the presence of hydrobromic acid, facilitating the formation of the hydrobromide salt.
1-[2-(Bromomethyl)-1,3-dioxolan-2-yl]methanaminehydrobromide is classified as an organic halide due to its bromine content. It is also categorized under amines because of the presence of the methanamine functional group. Additionally, it falls under the category of dioxolanes, which are cyclic ethers with significant relevance in organic chemistry.
The synthesis of 1-[2-(Bromomethyl)-1,3-dioxolan-2-yl]methanaminehydrobromide generally involves the following steps:
The reaction mechanism involves nucleophilic attack by the amine on the bromomethyl group, leading to the formation of the desired hydrobromide salt. This process is sensitive to temperature and solvent choice, which can significantly affect the reaction rate and product yield.
The molecular structure of 1-[2-(Bromomethyl)-1,3-dioxolan-2-yl]methanaminehydrobromide features:
Property | Value |
---|---|
Molecular Formula | CHBrNO |
Molecular Weight | 276.95 g/mol |
IUPAC Name | [2-(bromomethyl)-1,3-dioxolan-2-yl]methanamine; hydrobromide |
InChI Key | YDZUAPWNTVHTQH-UHFFFAOYSA-N |
Canonical SMILES | C1COC(O1)(CN)CBr.Br |
1-[2-(Bromomethyl)-1,3-dioxolan-2-yl]methanaminehydrobromide can participate in several types of chemical reactions:
For these reactions:
The reactions lead to various products depending on the pathway taken:
The mechanism of action for 1-[2-(Bromomethyl)-1,3-dioxolan-2-yl]methanaminehydrobromide involves its interaction with biological targets. The bromomethyl group forms covalent bonds with nucleophilic sites on proteins or enzymes, potentially leading to inhibition or modification of their activities. This interaction can disrupt various biochemical pathways and cellular processes, making it a subject of interest for therapeutic research.
The physical properties include:
Key chemical properties encompass:
Property | Value |
---|---|
Melting Point | Not specified |
Boiling Point | Not specified |
Density | Not specified |
Flash Point | Not specified |
These properties influence its handling and application in laboratory settings.
1-[2-(Bromomethyl)-1,3-dioxolan-2-yl]methanaminehydrobromide has several scientific applications:
The synthetic exploration of bromomethyl-dioxolane derivatives emerged from efforts to stabilize and manipulate α-halo carbonyl equivalents. 2-Bromomethyl-1,3-dioxolane (CAS 4360-63-8), first reported in the mid-20th century, was developed as a masked form of bromoacetaldehyde, generated via bromination of 2-methyl-1,3-dioxolane or acetalization of bromoacetaldehyde with ethylene glycol [4] [9]. This liquid compound (bp 80–82°C/27 mmHg, density 1.613 g/mL) offered enhanced stability over labile bromoaldehydes [2] [6].
Table 1: Key Historical Bromomethyl-Dioxolane Derivatives
Compound | CAS | Molecular Formula | Initial Synthetic Application | Physical Properties |
---|---|---|---|---|
2-Bromomethyl-1,3-dioxolane | 4360-63-8 | C₄H₇BrO₂ | Bromoacetaldehyde equivalent | Liquid, bp 80–82°C/27 mmHg [2] [4] |
(1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide | 52509-14-5 | C₂₂H₂₂BrO₂P | Wittig reagent for aldehydes [3] | Solid, soluble in DMF/DMSO |
2-(2-Bromoethyl)-1,3-dioxolane | N/A | C₅H₉BrO₂ | Homologation synthon | Liquid [5] |
The pivotal advancement came with the derivatization of 2-bromomethyl-1,3-dioxolane into phosphonium salts, exemplified by (1,3-dioxolan-2-ylmethyl)triphenylphosphonium bromide (CAS 52509-14-5). This solid reagent enabled controlled Wittig alkenations, forming α,β-unsaturated aldehydes upon deprotection [3]. The hydrobromide salt discussed herein extends this innovation by introducing an amine handle, allowing sequential nucleophilic displacements (e.g., alkylations, acylations) and cyclizations. Such bifunctional capacity likely positioned it as a linchpin in alkaloid and heterocycle syntheses, though its specific discovery timeline remains less documented than its predecessors.
Bromomethyl-dioxolane motifs serve as critical prodrug strategies and pharmacophore components. Their significance is threefold:
Aldehyde Masking and Controlled Release: The 1,3-dioxolane ring protects aldehyde groups from premature reaction during synthesis. Acidic hydrolysis post-conjugation regenerates the aldehyde in situ, enabling targeted delivery. For example, 2-bromomethyl-1,3-dioxolane was utilized to synthesize 1,4-benzoxazepines—scaffolds with demonstrated bioactivity [2] [6].
Bifunctional Reactivity for Molecular Diversification: The bromomethyl group (–CH₂Br) undergoes SN₂ reactions with nucleophiles (amines, thiols), while the dioxolane can be hydrolyzed. In 1-[2-(Bromomethyl)-1,3-dioxolan-2-yl]methanamine hydrobromide, the amine (–CH₂NH₂) and bromide coexist, enabling:
Table 2: Documented Medicinal Chemistry Applications of Dioxolane Synthons
Synthon | Target Compound Class | Key Application | Reference |
---|---|---|---|
2-Bromomethyl-1,3-dioxolane | 1,4-Benzoxazepines (BZOs) | Neurological/oncological scaffolds [2] [6] | Sigma-Aldrich |
2-{[2-(Bromomethyl)-1,3-dioxolan-2-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione | Phthalimide derivatives | Potential kinase inhibitors | Enamine |
(1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide | α,β-Unsaturated aldehydes | Prostaglandin/terpene intermediates [3] | Enamine |
Despite its utility, fundamental gaps persist regarding 1-[2-(Bromomethyl)-1,3-dioxolan-2-yl]methanamine hydrobromide:
Table 3: Critical Unresolved Research Questions
Research Gap | Experimental Approach Needed | Potential Impact |
---|---|---|
Conformational analysis | X-ray crystallography, DFT calculations | Predict hydrolysis rates/reactivity |
Metabolic pathways | Radiolabeled in vitro assays (hepatocytes) | Optimize pharmacokinetics |
Enantioselective synthesis | Chiral auxiliaries/catalysts | Access stereochemically pure bioactive molecules |
Bioconjugation | Reaction with thiols/carboxylates | Develop antibody-drug conjugates |
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4